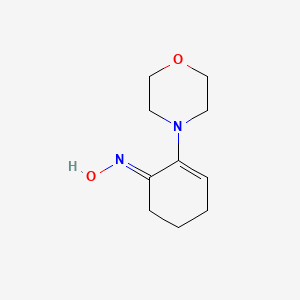
1-(N-Morpholino)-6-oximinocyclohexene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(N-Morpholino)-6-oximinocyclohexene is a chemical compound that features a morpholine ring attached to a cyclohexene structure with an oxime functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(N-Morpholino)-6-oximinocyclohexene typically involves the reaction of cyclohexanone oxime with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The process may involve heating and stirring to ensure complete reaction and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher efficiency and consistency in product quality. The use of automated systems also reduces the risk of human error and increases safety during production.
Análisis De Reacciones Químicas
Types of Reactions
1-(N-Morpholino)-6-oximinocyclohexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
1-(N-Morpholino)-6-oximinocyclohexene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-(N-Morpholino)-6-oximinocyclohexene involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with target proteins, affecting their function. The morpholine ring can also interact with various enzymes, potentially inhibiting their activity. These interactions can lead to changes in cellular pathways and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
4-(1-Morpholino)-1,8-naphthalimide: Known for its fluorescent properties and used in materials science.
3-(N-Morpholino)propanesulfonic acid: Commonly used as a buffering agent in biochemical research.
Uniqueness
1-(N-Morpholino)-6-oximinocyclohexene is unique due to its combination of a morpholine ring and an oxime group attached to a cyclohexene structure. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C10H16N2O2 |
|---|---|
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
(NE)-N-(2-morpholin-4-ylcyclohex-2-en-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H16N2O2/c13-11-9-3-1-2-4-10(9)12-5-7-14-8-6-12/h4,13H,1-3,5-8H2/b11-9+ |
Clave InChI |
CDIVYXBIXICUPV-PKNBQFBNSA-N |
SMILES isomérico |
C1CC=C(/C(=N/O)/C1)N2CCOCC2 |
SMILES canónico |
C1CC=C(C(=NO)C1)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















